1-(Thiolan-3-yl)piperidine-4-carboxylic acid
Overview
Description
1-(Thiolan-3-yl)piperidine-4-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications It is characterized by the presence of a thiolane ring attached to a piperidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiolan-3-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the thiolane ring and its subsequent attachment to the piperidine ring. The synthesis typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-dihalobutane, in the presence of a sulfur source.
Attachment to Piperidine Ring: The thiolane ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This step may involve the use of a base, such as sodium hydride, to facilitate the reaction.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiolan-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, halides, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Thiolan-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Thiolan-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Thiolan-3-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(Thiolan-3-yl)piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
1-(Thiolan-3-yl)piperidine-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(thiolan-3-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c12-10(13)8-1-4-11(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGUCXMBTHVZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCSC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219488 | |
Record name | 1-(Tetrahydro-3-thienyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-34-7 | |
Record name | 1-(Tetrahydro-3-thienyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897094-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Tetrahydro-3-thienyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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